molecular formula C17H15N3O3 B4849055 (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4849055
M. Wt: 309.32 g/mol
InChI Key: QMBHGWXHBCGHKC-GXDHUFHOSA-N
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Description

(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions The process begins with the preparation of the pyrrole derivative, followed by the formation of the diazinane ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a pyrrole ring, a diazinane ring, and a phenyl group

Properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-6-13(9-11)20-16(22)14(15(21)18-17(20)23)10-12-7-4-8-19(12)2/h3-10H,1-2H3,(H,18,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBHGWXHBCGHKC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

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